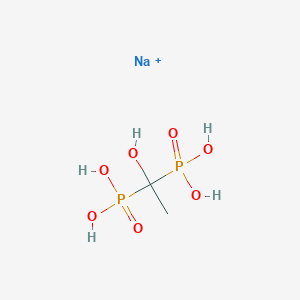
(S)-Méphénytoïne
Vue d'ensemble
Description
Synthesis Analysis
(S)-Mephenytoin and its derivatives are synthesized through various chemical reactions, highlighting the importance of the hydantoin scaffold in drug discovery. For example, the design and synthesis of a novel phenytoin derivative, 3-decyl-5,5-diphenylimidazolidine-2,4-dione (3DDID), were achieved by reacting phenytoin with a 1-bromodecyl agent. The synthesis process emphasizes the role of the hydantoin ring structure in determining the compound's pharmacological properties (Guerrab et al., 2021).
Molecular Structure Analysis
The molecular structure of (S)-Mephenytoin and its derivatives has been extensively studied using techniques such as density functional theory (DFT), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These studies have helped in understanding the molecular interactions and the electronic properties that contribute to the compound's pharmacological effects. The molecular structure analysis of 3DDID, for example, provided insights into its optimized geometry, molecular electrostatic potential (MEP) surface, and Frontier molecular orbitals (FOMs), contributing to its characterization as a novel drug compound (Guerrab et al., 2021).
Chemical Reactions and Properties
(S)-Mephenytoin undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes, particularly CYP2C19. The metabolism includes hydroxylation and demethylation, producing several metabolites. Genetic polymorphisms in the CYP2C19 gene affect the enzyme's ability to metabolize (S)-Mephenytoin, leading to variability in drug response among individuals. The identification of genetic defects responsible for poor metabolizer phenotypes has advanced the understanding of (S)-Mephenytoin's metabolic pathways and their implications for personalized medicine (Morais et al., 1994).
Physical Properties Analysis
The physical properties of (S)-Mephenytoin, including its solubility, particle size, and bioavailability, are critical for its pharmacokinetics and therapeutic efficacy. Issues related to generic inequivalence have arisen, particularly due to variability in particle size affecting the drug's absorption. The moderately large volume of distribution and high plasma protein binding of (S)-Mephenytoin are significant factors influencing its distribution and elimination from the body (Richens, 1979).
Chemical Properties Analysis
The chemical properties of (S)-Mephenytoin, including its reactivity and interactions with biological molecules, play a vital role in its pharmacological action and metabolism. The compound's ability to form hydrogen bonds and its interactions with cytochrome P450 enzymes are essential for its anticonvulsant activity and metabolic processing. Understanding these chemical properties helps in elucidating the drug's mechanism of action and potential interactions with other compounds (Poupaert et al., 1984).
Applications De Recherche Scientifique
Pharmacologie
“(S)-Méphénytoïne” a été largement étudiée dans le domaine de la pharmacologie. Il est souvent utilisé comme médicament sonde pour étudier l'activité d'une enzyme importante appelée CYP2C19, qui est impliquée dans le métabolisme de plusieurs médicaments cliniquement importants . Comprendre comment “this compound” est métabolisé peut aider à prédire comment d'autres médicaments seront traités dans l'organisme, améliorant potentiellement la sécurité et l'efficacité des médicaments .
Médecine
En médecine, “this compound” a été utilisé comme anticonvulsivant pour le traitement de l'épilepsie . Cependant, son utilisation a été limitée en raison de l'apparition d'effets secondaires graves chez certains patients, et du développement de médicaments anticonvulsivants plus efficaces et plus sûrs .
Développement de médicaments
“this compound” joue un rôle dans le développement de médicaments, en particulier dans le domaine de la médecine personnalisée . En comprenant comment les individus métabolisent “this compound”, les chercheurs peuvent prédire comment ils pourraient répondre à d'autres médicaments, conduisant à des traitements plus personnalisés et plus efficaces .
Biochimie
En biochimie, “this compound” est utilisé pour étudier la cinétique et les mécanismes enzymatiques . Son métabolisme implique des réactions biochimiques complexes, et l'étude de ces réactions peut fournir des informations sur la manière dont des composés similaires sont traités dans l'organisme .
Génétique
“this compound” est également utilisé dans la recherche génétique. Certaines personnes sont des métabolisateurs faibles de “this compound”, et ce trait est déterminé génétiquement . L'étude de ces différences génétiques peut aider à prédire les réponses individuelles aux médicaments, contribuant au domaine de la pharmacogenomique
Propriétés
IUPAC Name |
(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046126 | |
| Record name | (S)-Mephenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70989-04-7 | |
| Record name | (+)-Mephenytoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70989-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephenytoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Mephenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENYTOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)











